molecular formula C12H11NO2 B6366034 2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95% CAS No. 1261971-25-8

2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95%

Cat. No. B6366034
CAS RN: 1261971-25-8
M. Wt: 201.22 g/mol
InChI Key: IYYUSOXNROAUCJ-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine (2H4HMP) is an organic compound that is widely used in various scientific research applications. It is a white solid with a molecular formula of C9H9NO2 and a molecular weight of 163.17 g/mol. 2H4HMP is a hydroxypyridine derivative and is structurally related to the pyridine family. It is soluble in water, alcohol, and most organic solvents. 2H4HMP is a widely used reagent in organic synthesis and has several potential applications in the field of medicinal chemistry.

Scientific Research Applications

2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95% is widely used in various scientific research applications. It is used as a reagent for the preparation of various heterocyclic compounds and as a starting material for the synthesis of other compounds. It is also used as a building block for the synthesis of pharmaceuticals and other biologically active compounds. In addition, it is used as a chromogenic reagent for the detection of various biological compounds.

Mechanism of Action

2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95% is a hydroxypyridine derivative that is structurally related to the pyridine family. It has been shown to interact with various enzymes, including cytochrome P450 and monoamine oxidase, which are involved in the metabolism of drugs and other compounds. It is also known to interact with various receptors, including serotonin and dopamine receptors, which are involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including cytochrome P450, monoamine oxidase, and phospholipase A2. It has also been shown to modulate the activity of various receptors, including serotonin and dopamine receptors. In addition, it has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects.

Advantages and Limitations for Lab Experiments

2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is easily accessible. It is also soluble in water, alcohol, and most organic solvents, which makes it easy to handle and use in experiments. However, it is also important to note that 2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95% is a relatively unstable compound and can degrade over time.

Future Directions

There are several potential future directions for the use of 2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95% in scientific research. It has been shown to interact with various enzymes and receptors, and further research could be conducted to explore its potential as a therapeutic agent. It could also be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and other biologically active compounds. In addition, it could be used to develop new chromogenic reagents for the detection of various biological compounds. Finally, it could be used in the development of new materials for various applications, such as drug delivery systems and nanomaterials.

Synthesis Methods

2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine, 95% is synthesized by a condensation reaction of 4-hydroxymethylphenol and pyridine hydrochloride. The reaction is carried out in an aqueous solution at a pH of 7.0. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically complete in 1-2 hours and yields a white solid that is isolated by filtration and washed with water.

properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-1-3-10(4-2-9)11-5-6-13-12(15)7-11/h1-7,14H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYYUSOXNROAUCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=CC(=O)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682610
Record name 4-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-4-(4-hydroxymethylphenyl)pyridine

CAS RN

1261971-25-8
Record name 4-[4-(Hydroxymethyl)phenyl]pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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